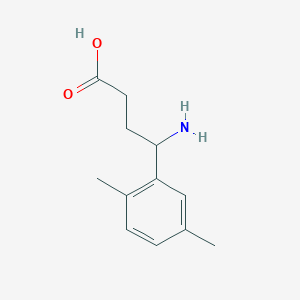

4-Amino-4-(2,5-dimethylphenyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-4-(2,5-dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, featuring an amino group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-(2,5-dimethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylbenzylamine with a suitable butanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or reduction to achieve the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4-(2,5-dimethylphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like iron or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Amino-4-(2,5-dimethylphenyl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-4-(2,5-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring may interact with hydrophobic regions of proteins or enzymes, affecting their activity .

Comparison with Similar Compounds

4-Aminobutanoic acid:

2-(4-Aminophenyl)butanoic acid: This compound features a phenyl group instead of a dimethylphenyl group, leading to different chemical properties and reactivity.

Uniqueness: 4-Amino-4-(2,5-dimethylphenyl)butanoic acid is unique due to the presence of the dimethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .

Biological Activity

4-Amino-4-(2,5-dimethylphenyl)butanoic acid is an organic compound notable for its potential biological activities and applications in medicinal chemistry. With a molecular formula of C13H19N1O2 and a molecular weight of approximately 207.27 g/mol, this compound features a carboxylic acid functional group linked to a butanoic acid chain and a 2,5-dimethylphenyl group. Its structural characteristics suggest a range of pharmacological applications, particularly in drug development.

The compound can be synthesized through various methods, which provide flexibility based on available starting materials. The synthesis typically involves reactions such as oxidation, reduction, and substitution, utilizing reagents like potassium permanganate and lithium aluminum hydride.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an enzyme modulator and its interactions with various cellular pathways.

The compound is believed to interact with specific molecular targets within the body, influencing enzyme activity and cellular signaling pathways. This interaction may lead to various biological effects, including:

- Antioxidant Activity : It may reduce oxidative stress by modulating the activity of enzymes involved in oxidative damage .

- Antiproliferative Effects : Preliminary studies indicate that the compound may exhibit antiproliferative properties against certain cancer cell lines .

Antiproliferative Activity

In a study assessing the antiproliferative effects of structurally related compounds, it was found that derivatives similar to this compound showed varying degrees of inhibitory action on cancer cell lines such as HCT-116 and HeLa cells. The IC50 values for these compounds ranged from 0.69 μM to higher values depending on the specific structure modifications made .

Enzymatic Studies

Research has demonstrated that certain derivatives of this compound can act as potent inhibitors of histone deacetylases (HDACs), which are key targets in cancer therapy. The modifications in structure significantly influenced their biological activity, suggesting that the 2,5-dimethylphenyl group plays a crucial role in enhancing activity against specific cancer types .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-3-methylbutanoic acid | Similar but with a methyl group | Potentially different biological activity profile |

| 3-Amino-2,5-dimethylbenzoic acid | Contains a benzoic acid moiety | May exhibit different solubility characteristics |

| 2-Amino-3-(2,5-dimethylphenyl)propanoic acid | Propanoic chain instead of butanoic | Different reactivity due to chain length |

| 4-Amino-4-(3-methylphenyl)butanoic acid | Contains a methyl group on a different position | Possible variation in biological effects |

This table illustrates how structural variations can lead to significant differences in biological activities.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

4-amino-4-(2,5-dimethylphenyl)butanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-8-3-4-9(2)10(7-8)11(13)5-6-12(14)15/h3-4,7,11H,5-6,13H2,1-2H3,(H,14,15) |

InChI Key |

DUBNFKSFUJFLSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(CCC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.